molecular formula C21H18N4O B5293574 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide

Cat. No. B5293574
M. Wt: 342.4 g/mol
InChI Key: CVZAXQMABSFJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide, also known as compound 14, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been extensively studied in the field of oncology, as it has shown promising results in inhibiting the growth of cancer cells. In

Mechanism of Action

The mechanism of action of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of AKT and ERK, which are signaling pathways involved in cell proliferation and survival. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has also been shown to induce the expression of the tumor suppressor protein p53, which plays a critical role in regulating cell cycle progression and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide in lab experiments is its specificity for CK2. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has been shown to selectively inhibit CK2 without affecting other kinases. However, one limitation of using this N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide. One direction is to explore its potential as a therapeutic agent for cancer. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in animal models and clinical trials. Another direction is to explore its potential as a tool for studying CK2 signaling pathways. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide can be used to investigate the role of CK2 in various cellular processes and to identify potential targets for drug development. Finally, further studies are needed to improve the solubility and bioavailability of this N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide, which can enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide involves several steps. The first step is the synthesis of 4-amino-2-phenylpyrimidine, which is then reacted with 2-bromoacetophenone to form 4-(2-oxopropyl)-2-phenylpyrimidine. This intermediate N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide is then reacted with 4-chloro-1H-imidazole to form N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide.

Scientific Research Applications

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has been extensively studied in the field of oncology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, it has been shown to inhibit the growth of breast cancer cells, lung cancer cells, and leukemia cells. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has also shown potential in inhibiting the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.

properties

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c26-20(12-7-16-5-2-1-3-6-16)23-18-10-8-17(9-11-18)19-15-25-14-4-13-22-21(25)24-19/h1-6,8-11,13-15H,7,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZAXQMABSFJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide

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